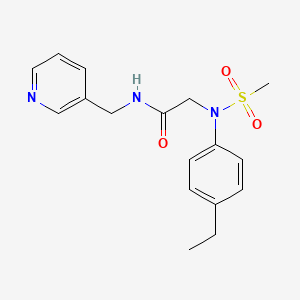![molecular formula C17H16Cl2N6O4 B5876352 N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)
N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide, commonly known as BCI-121, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of BCI-121 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. By inhibiting PARP, BCI-121 leads to the accumulation of DNA damage, ultimately resulting in cell death. In addition, BCI-121 has been shown to modulate the activity of several other enzymes, including caspases, which play a role in apoptosis, and histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects
BCI-121 has been shown to have several biochemical and physiological effects. In cancer cells, BCI-121 leads to the accumulation of DNA damage, ultimately resulting in cell death. In addition, BCI-121 has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. BCI-121 has also been shown to modulate the activity of several other enzymes, including caspases and histone deacetylases, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BCI-121 is its ability to selectively inhibit PARP, which may make it a promising therapeutic agent for cancer and other diseases. However, one of the limitations of BCI-121 is its relatively low potency, which may limit its effectiveness in vivo. In addition, BCI-121 has been shown to have off-target effects on other enzymes, which may complicate its use in research.
Zukünftige Richtungen
There are several future directions for research on BCI-121. One area of research is the development of more potent PARP inhibitors that may be more effective in vivo. Another area of research is the identification of biomarkers that may help to predict which patients are most likely to benefit from PARP inhibitors such as BCI-121. Finally, there is a need for further research on the off-target effects of BCI-121 and other PARP inhibitors, in order to better understand their mechanisms of action and potential side effects.
Synthesemethoden
BCI-121 is synthesized through a multistep process involving the reaction of 4-chloroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2,3-diaminopropionic acid to give the desired product. The final compound is purified by column chromatography to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BCI-121 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BCI-121 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. BCI-121 has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce the production of pro-inflammatory cytokines. In addition, BCI-121 has been studied for its potential use in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O4/c18-10-1-5-12(6-2-10)22-16(26)28-24-14(20)9-15(21)25-29-17(27)23-13-7-3-11(19)4-8-13/h1-8H,9H2,(H2,20,24)(H2,21,25)(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIYWCNPAXKEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ON=C(CC(=NOC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)O/N=C(\N)/C/C(=N/OC(=O)NC2=CC=C(C=C2)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)


![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)

![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)



